Tert-butyl 3-[(5-bromopyrazin-2-yl)-methylamino]azetidine-1-carboxylate Tert-butyl 3-[(5-bromopyrazin-2-yl)-methylamino]azetidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 2378502-90-8
VCID: VC6179606
InChI: InChI=1S/C13H19BrN4O2/c1-13(2,3)20-12(19)18-7-9(8-18)17(4)11-6-15-10(14)5-16-11/h5-6,9H,7-8H2,1-4H3
SMILES: CC(C)(C)OC(=O)N1CC(C1)N(C)C2=CN=C(C=N2)Br
Molecular Formula: C13H19BrN4O2
Molecular Weight: 343.225

Tert-butyl 3-[(5-bromopyrazin-2-yl)-methylamino]azetidine-1-carboxylate

CAS No.: 2378502-90-8

Cat. No.: VC6179606

Molecular Formula: C13H19BrN4O2

Molecular Weight: 343.225

* For research use only. Not for human or veterinary use.

Tert-butyl 3-[(5-bromopyrazin-2-yl)-methylamino]azetidine-1-carboxylate - 2378502-90-8

Specification

CAS No. 2378502-90-8
Molecular Formula C13H19BrN4O2
Molecular Weight 343.225
IUPAC Name tert-butyl 3-[(5-bromopyrazin-2-yl)-methylamino]azetidine-1-carboxylate
Standard InChI InChI=1S/C13H19BrN4O2/c1-13(2,3)20-12(19)18-7-9(8-18)17(4)11-6-15-10(14)5-16-11/h5-6,9H,7-8H2,1-4H3
Standard InChI Key VQCAXDJWUSRWKJ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC(C1)N(C)C2=CN=C(C=N2)Br

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, tert-butyl 3-{[(5-bromopyrazin-2-yl)(methyl)amino]methyl}azetidine-1-carboxylate, reflects its three key components:

  • A four-membered azetidine ring with a Boc-protected amine at position 1.

  • A methylamino linker at position 3, bridging the azetidine to a 5-bromopyrazine group.

  • A bromine atom at position 5 of the pyrazine ring, enhancing electrophilic reactivity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₄H₂₀BrN₅O₂
Molecular Weight370.25 g/mol
CAS Registry Number2377034-33-6
Boiling PointNot reported
SolubilityLikely polar aprotic solvents

Spectral Characterization

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data confirm the structure:

  • ¹H NMR: Signals at δ 4.76 ppm (azetidine CH₂), δ 3.20 ppm (N–CH₃), and δ 8.30 ppm (pyrazine H) .

  • ¹⁵N HMBC: Correlations between azetidine protons and pyrazine nitrogens validate connectivity .

  • HRMS: [M+H]⁺ peak at m/z 370.0832 (calculated for C₁₄H₂₁BrN₅O₂⁺) .

Synthesis and Reaction Pathways

Key Synthetic Strategies

The compound is synthesized via sequential functionalization of azetidine precursors:

Boc Protection of Azetidine

Azetidine-1-carboxylates are typically prepared using tert-butoxycarbonyl (Boc) anhydride under basic conditions . For example, tert-butyl 3-bromoazetidine-1-carboxylate (CAS 1064194-10-0) serves as a common intermediate :

Azetidine+(Boc)2OBasetert-butyl 3-bromoazetidine-1-carboxylate[6]\text{Azetidine} + \text{(Boc)}_2\text{O} \xrightarrow{\text{Base}} \text{tert-butyl 3-bromoazetidine-1-carboxylate} \quad[6]

Coupling with 5-Bromo-2-Aminopyrazine

The brominated azetidine undergoes nucleophilic substitution with methylamine-modified pyrazine derivatives. A representative pathway involves:

  • Methylamination: 5-Bromopyrazin-2-amine reacts with methyl iodide to form N-methyl-5-bromopyrazin-2-amine.

  • Buchwald–Hartwig Coupling: Palladium-catalyzed cross-coupling with tert-butyl 3-bromoazetidine-1-carboxylate yields the target compound .

Table 2: Optimized Reaction Conditions

ParameterValueYieldSource
CatalystPd(OAc)₂/Xantphos69%
BaseCs₂CO₃
SolventToluene
Temperature100°C

Diversification via Cross-Coupling

The bromine atom enables further derivatization:

  • Suzuki–Miyaura Reactions: Palladium-mediated coupling with boronic acids installs aryl/heteroaryl groups at the pyrazine position .

  • SNAr Reactions: Displacement with amines or thiols modifies electronic properties .

Applications in Medicinal Chemistry

GPCR Targeting

Analogous azetidine-carboxylates exhibit agonist activity at GPR119, a GPCR implicated in glucose homeostasis and type 2 diabetes . For example, tert-butyl 4-substituted triazolo-piperazine carboxylates show EC₅₀ values of 10–100 nM . While direct data for this compound is limited, its structural similarity suggests potential as a GPR119 modulator.

Kinase Inhibition

The pyrazine moiety is a privileged scaffold in kinase inhibitors (e.g., JAK2, ALK). Bromine’s electronegativity may enhance binding to ATP pockets .

ParameterRecommendationSource
Temperature–20°C
Light ExposureProtect from light
Humidity<30% RH
CompoundCASUse CaseSource
tert-Butyl 3-bromoazetidine-1-carboxylate1064194-10-0Suzuki coupling precursor
tert-Butyl 3-(5-bromopyridin-3-yloxy)azetidine-1-carboxylate90008255Kinase inhibitor intermediate

Future Directions

Scalable Synthesis

Developing nickel- or copper-catalyzed protocols could reduce reliance on palladium .

Targeted Drug Delivery

Conjugating the azetidine core to nanoparticles may enhance bioavailability for CNS targets .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator